Cas no 2361658-32-2 (N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide)

N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-[(4-imidazol-1-ylphenyl)methyl]prop-2-enamide
- Z1938212334
- 2361658-32-2
- N-{[4-(1H-imidazol-1-yl)phenyl]methyl}prop-2-enamide
- N-[p-(4(5)-imidazolyl)benzyl]acrylamid
- EN300-26577968
- N-[[4-(1H-Imidazol-1-yl)phenyl]methyl]-2-propenamide
- N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide
-
- インチ: 1S/C13H13N3O/c1-2-13(17)15-9-11-3-5-12(6-4-11)16-8-7-14-10-16/h2-8,10H,1,9H2,(H,15,17)
- InChIKey: UXAOCRAAGOIVSZ-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(N2C=NC=C2)C=C1)(=O)C=C
計算された属性
- 精确分子量: 227.105862047g/mol
- 同位素质量: 227.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 46.9Ų
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 490.8±45.0 °C(Predicted)
- 酸度系数(pKa): 14.06±0.46(Predicted)
N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577968-1.0g |
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}prop-2-enamide |
2361658-32-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26577968-1g |
N-{[4-(1H-imidazol-1-yl)phenyl]methyl}prop-2-enamide |
2361658-32-2 | 90% | 1g |
$0.0 | 2023-09-14 |
N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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S. Ahmed Chem. Commun., 2009, 6421-6423
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamideに関する追加情報
Recent Advances in the Study of N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide (CAS: 2361658-32-2)
N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide (CAS: 2361658-32-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole and acrylamide functional groups, has shown promising potential in various therapeutic applications, including oncology and inflammation. The purpose of this research brief is to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.
Recent studies have highlighted the synthetic pathways for N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide, with a particular emphasis on optimizing yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. These efforts have facilitated a better understanding of its chemical properties and stability, which are critical for further development.
In terms of biological activity, N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide has demonstrated potent inhibitory effects on specific kinase pathways implicated in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively targets the PI3K/AKT/mTOR signaling axis, leading to apoptosis in various cancer cell lines. These findings suggest its potential as a candidate for targeted cancer therapy.
Moreover, preclinical evaluations have explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Initial results indicate favorable bioavailability and minimal off-target effects, which are encouraging for its transition into clinical trials. However, further studies are needed to address potential toxicity and optimize dosing regimens.
In conclusion, N-{4-(1H-imidazol-1-yl)phenylmethyl}prop-2-enamide (CAS: 2361658-32-2) represents a promising avenue for therapeutic development, particularly in oncology. Its unique chemical structure and biological activity warrant continued investigation, with the ultimate goal of translating these findings into clinical applications. Future research should focus on elucidating its full mechanistic spectrum and evaluating its efficacy in vivo models.
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